

An In-depth Technical Guide to the Physicochemical Properties of Quinoxalinedione Compounds

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Compound of Interest

Compound Name: Quinoxalinedione

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **quinoxalinedione** compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry. Renowned for their diverse biological activities, particularly as antagonists of the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a thorough understanding of their physicochemical characteristics is paramount for the rational design and development of novel therapeutic agents. This document details key properties, outlines experimental protocols for their determination, and visualizes relevant biological pathways and experimental workflows.

Core Physicochemical Properties of Quinoxalinedione Compounds

The therapeutic efficacy and pharmacokinetic profile of **quinoxalinedione** derivatives are intrinsically linked to their physicochemical properties. These properties govern a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters for this class of compounds include lipophilicity (logP), acid dissociation constant (pKa), aqueous solubility, melting point, and crystal structure.

Data Summary

The following tables summarize the available quantitative data for a selection of **quinoxalinedione** derivatives. It is important to note that these values can be influenced by the specific experimental conditions under which they were determined.

Table 1: Lipophilicity (logP) and Acid Dissociation Constant (pKa) of Selected **Quinoxalinedione** Derivatives

Compound	Structure	logP	pKa	Reference
Quinoxaline-2,3-dione	<chem>C8H6N2O2</chem>	0.2 (calculated)	Not widely reported	[1]
6-nitro-7-sulphamoylbenzof[<i>f</i>]quinoxaline-2,3-dione (NBQX)	<chem>C10H6N4O6S</chem>	-	-	[2]
ZK200775	-	-	-	[2]
PNQX	-	-	-	
YM90K	-	-	-	[3]
1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione	-	-	-	[4]

Note: A comprehensive database of experimental logP and pKa values for a wide range of **quinoxalinedione** derivatives is not readily available in a single source. The data presented here is a compilation from various studies and computational predictions.

Table 2: Melting Point and Aqueous Solubility of Selected **Quinoxalinedione** Derivatives

Compound	Melting Point (°C)	Aqueous Solubility	Reference
Quinoxaline-2,3-dione	>300	Soluble in polar organic solvents	[5][6]
6,7-dichloroquinoxaline-2,3-dione	>300	-	[7]
6,7-dimethylquinoxaline-2,3-dione	>300	-	[7]
NBQX disodium salt	-	Readily water-soluble	[2]
ZK200775	-	25 mg/mL (at physiological pH)	[2]

Table 3: Crystallographic Data of Selected Quinoxaline Derivatives

Compound	Crystal System	Space Group	Unit Cell Parameters	Reference
2-Chloroquinoxaline	Monoclinic	P2 ₁ /c	a = 12.2009(17) Å, b = 8.3544(9) Å, c = 13.9179(17) Å, β = 104.980(5)°	[8]
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline	Monoclinic	P2 ₁ /c	a = 12.2009(17) Å, b = 8.3544(9) Å, c = 13.9179(17) Å, β = 104.980(5)°	
6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline	Monoclinic	P2 ₁ /c	a = 11.7649(4) Å, b = 5.3386(2) Å, c = 24.3536(8) Å, β = 93.361(1)°	[9]

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is crucial for drug discovery and development. This section outlines the detailed methodologies for key experiments cited in the characterization of **quinoxalinedione** compounds.

Synthesis of the Quinoxalinedione Core

A common and straightforward method for synthesizing the fundamental quinoxaline-2,3-dione scaffold is through the condensation of an o-phenylenediamine with oxalic acid.[\[2\]](#)

Workflow for the Synthesis of Quinoxaline-2,3-dione:

Combine o-phenylenediamine and oxalic acid dihydrate in a round-bottom flask.

Add 4.0 M HCl.

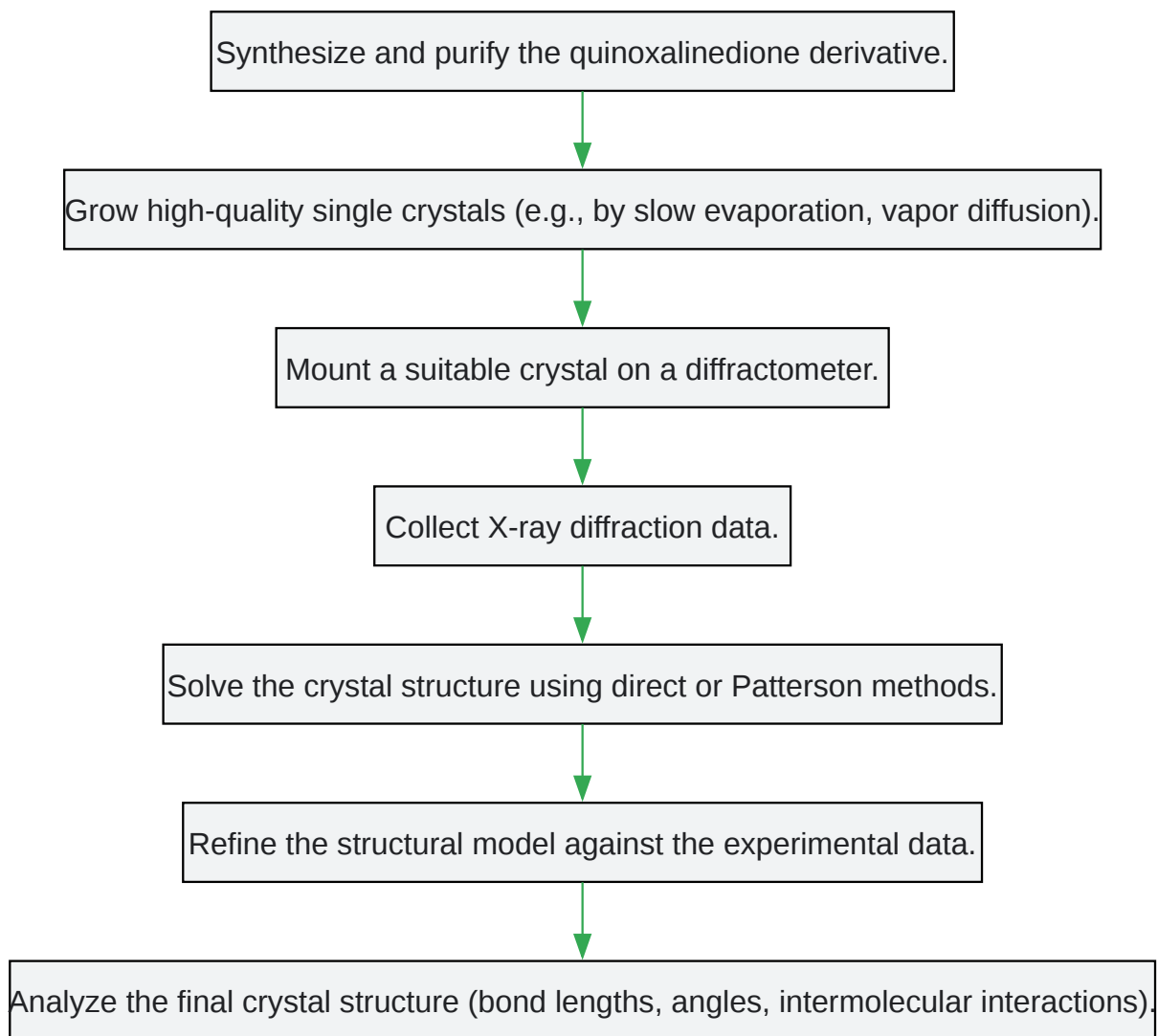
Heat the mixture under reflux with stirring for three hours.

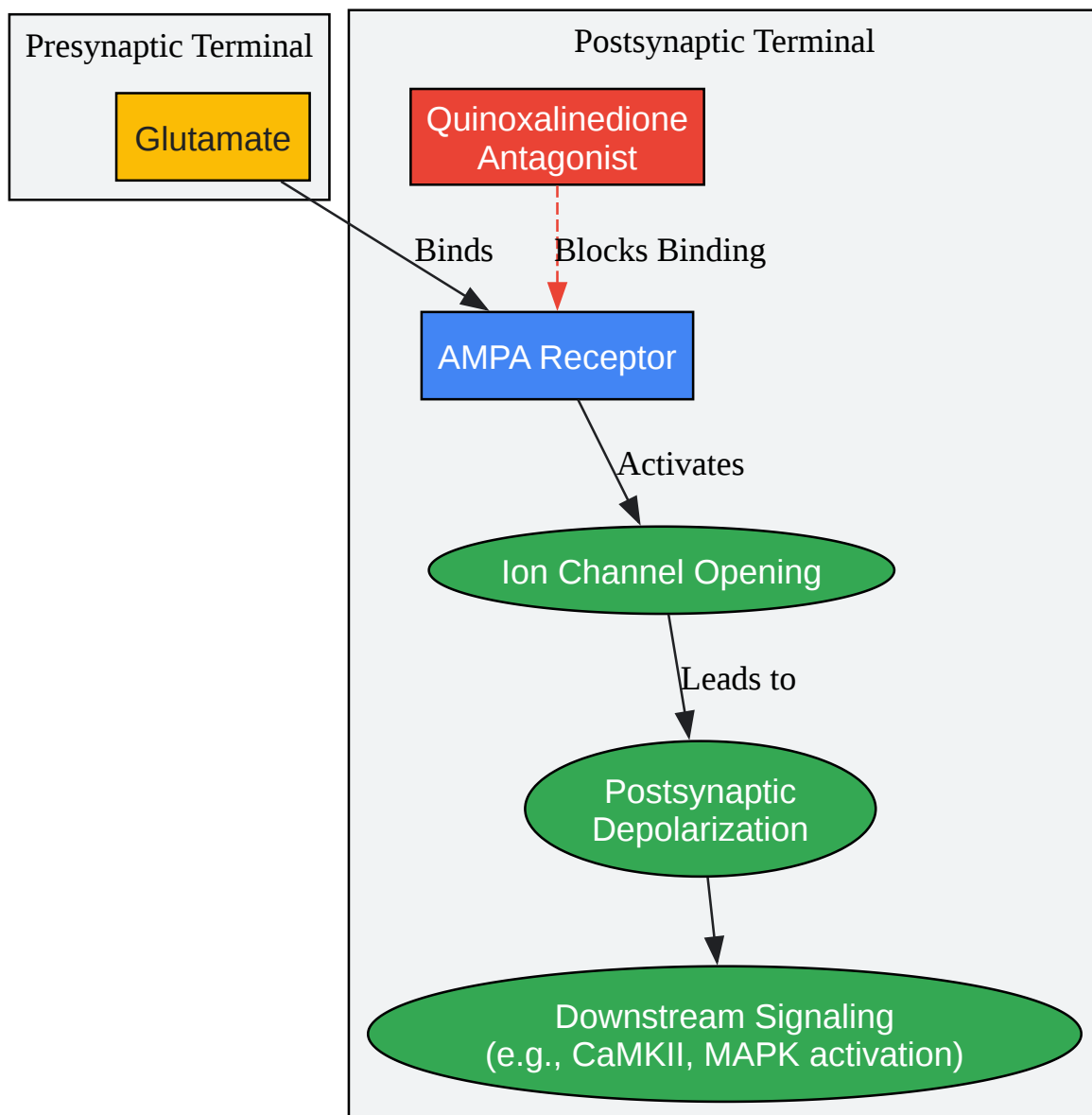
Cool the reaction mixture to room temperature.

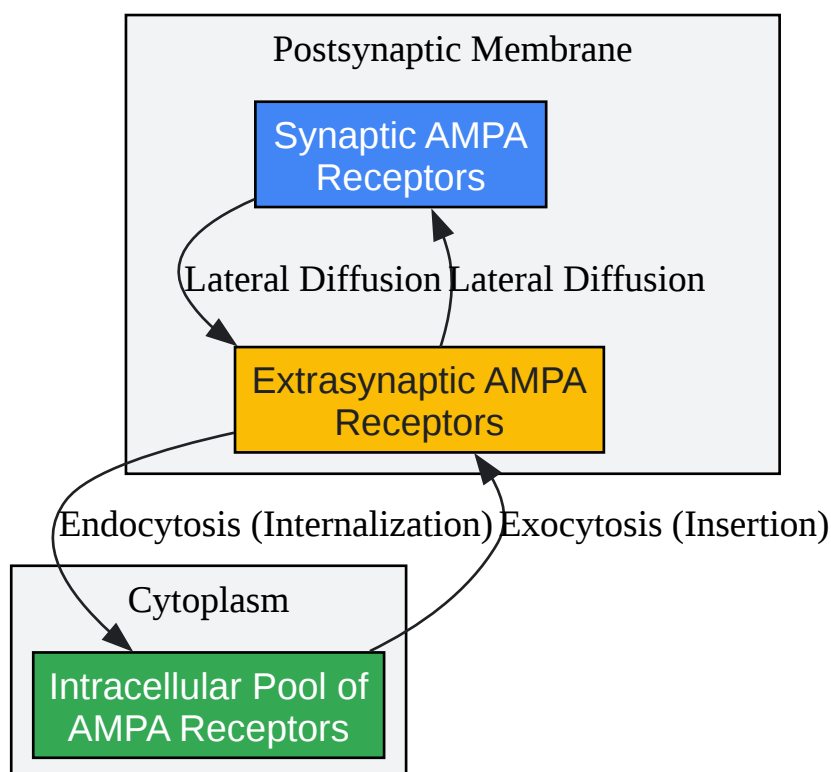
Filter the precipitated solid product.

Wash the solid thoroughly with water.

Dry the purified quinoxaline-2,3-dione.







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